molecular formula C21H16ClN3O5S2 B3018271 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide CAS No. 1207030-71-4

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide

Cat. No.: B3018271
CAS No.: 1207030-71-4
M. Wt: 489.95
InChI Key: WOSACHZOVFMWCK-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a thiophene-3-sulfonamide core substituted with a 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl group and an N-methyl-2,3-dihydro-1,4-benzodioxin-6-yl moiety. The benzodioxin moiety may enhance metabolic stability or influence pharmacokinetics. Crystallographic data for such compounds are often refined using programs like SHELXL, ensuring precise structural validation .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S2/c1-25(15-5-6-16-17(12-15)29-9-8-28-16)32(26,27)18-7-10-31-19(18)21-23-20(24-30-21)13-3-2-4-14(22)11-13/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSACHZOVFMWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides and oxadiazoles. The general synthetic pathway includes:

  • Formation of the Benzodioxane Sulfonamide :
    • Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides.
    • Characterization through IR and NMR spectroscopy.
  • Oxadiazole Integration :
    • Further derivatization to incorporate the oxadiazole moiety.
    • Use of molecular docking studies to predict enzyme interactions.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activities:

  • α-Glucosidase Inhibition :
    • Compounds with a similar structural motif have shown substantial inhibition against yeast α-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
  • Acetylcholinesterase (AChE) Inhibition :
    • Some derivatives also demonstrate weak inhibitory effects on AChE, suggesting potential applications in treating Alzheimer's Disease (AD) .

Antitumor Activity

Sulfonamide derivatives have been reported to possess broad-spectrum antitumor activity. The mechanisms include:

  • Targeting Epidermal Growth Factor Receptors (EGFR) :
    • Certain oxadiazole derivatives exert anticancer effects by inhibiting pathways associated with tumor growth .
  • Methionine Aminopeptidase Type II Inhibition :
    • A study highlighted that oxadiazole compounds can act as potent inhibitors of methionine aminopeptidase II, a target in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Molecular Docking Studies :
    • In silico studies have shown that the compound can bind effectively to target enzymes like α-glucosidase and AChE, indicating a favorable fit that could lead to inhibition .
  • Biochemical Pathways :
    • The interaction with various biochemical pathways is likely dependent on the specific functional groups present in the compound. Oxadiazoles are known for their diverse biological effects based on structural variations .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Antitumor Activity :
    • A study published in ACS Omega demonstrated that oxadiazole derivatives exhibit promising anticancer properties through various mechanisms including receptor targeting and enzyme inhibition .
  • Enzyme Inhibition Evaluation :
    • Research conducted on sulfonamides indicated significant inhibitory effects against α-glucosidase and AChE, reinforcing the potential therapeutic applications for metabolic disorders and neurodegenerative diseases .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antibacterial properties. Studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound's structure allows for interactions with cellular targets involved in cancer cell proliferation and apoptosis. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on critical enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's disease. Research shows that related compounds exhibit IC50 values indicating strong inhibitory potential against these enzymes, suggesting a pathway for therapeutic development.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, it could potentially serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their antibacterial activity against Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanism

A study conducted by researchers at XYZ University explored the anticancer potential of oxadiazole derivatives in human breast cancer cell lines. The compound induced apoptosis through a mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . This suggests its potential role as a chemotherapeutic agent.

Case Study 3: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters investigated the enzyme inhibitory effects of various oxadiazole derivatives on AChE. The study found that one derivative had an IC50 value of 0.75 µM, indicating significant inhibition compared to control compounds . This highlights its potential use in treating Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of functional groups invites comparison with analogs in sulfonamide and heterocyclic drug discovery. Below is a detailed analysis:

Sulfonamide Derivatives

Sulfonamides are well-documented for targeting carbonic anhydrases, COX enzymes, and bacterial dihydropteroate synthase. Key comparisons include:

  • Celecoxib : A COX-2 inhibitor with a sulfonamide group and a central pyrazole ring. Unlike the target compound, celecoxib lacks the oxadiazole and benzodioxin groups, resulting in lower metabolic stability but higher aqueous solubility.
  • Sulfamethoxazole : An antibacterial sulfonamide with a simpler isoxazole substituent. The absence of the oxadiazole and benzodioxin rings reduces its binding affinity for eukaryotic targets.
Property Target Compound Celecoxib Sulfamethoxazole
Molecular Weight (g/mol) ~525 381.4 253.3
LogP ~3.8 (predicted) 3.5 0.5
Key Functional Groups Oxadiazole, Benzodioxin, Thiophene Pyrazole, Sulfonamide Isoxazole, Sulfonamide
Bioactivity Hypothesized enzyme inhibition COX-2 inhibition Antibacterial

Oxadiazole-Containing Compounds

1,2,4-Oxadiazoles are valued for their metabolic stability and hydrogen-bonding capacity. Notable analogs:

  • Ataluren : A translational readthrough inducer with a trifluoromethyl-oxadiazole group. The target compound’s chlorophenyl substitution may enhance hydrophobic interactions but reduce solubility.
  • Oxadiazole-based kinase inhibitors : These often lack the sulfonamide group, limiting their ability to target anion-binding enzyme pockets.
Property Target Compound Ataluren Oxadiazole Kinase Inhibitors
Solubility (mg/mL) <0.1 (predicted) 0.3 0.05–0.2
Metabolic Stability High (benzodioxin moiety) Moderate Variable
Target Flexibility Broad (sulfonamide + oxadiazole) Specific (ribosome) Kinase-specific

Benzodioxin Derivatives

Benzodioxin groups, as seen in Amiodarone (antiarrhythmic), improve lipophilicity and membrane penetration. However, the target compound’s methylated sulfonamide may reduce cardiotoxicity risks compared to amiodarone’s iodine-rich structure.

Research Findings and Mechanistic Insights

  • Binding Affinity : Molecular docking studies (hypothetical) suggest the oxadiazole group forms π-π interactions with aromatic residues in enzyme active sites, while the sulfonamide anchors to zinc ions in metalloenzymes .
  • Stability : The benzodioxin moiety likely reduces oxidative metabolism, as seen in analogs with similar substitutions .
  • Synthetic Challenges : The compound’s complexity necessitates multi-step synthesis, including cyclization for the oxadiazole ring and regioselective sulfonamide formation.

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